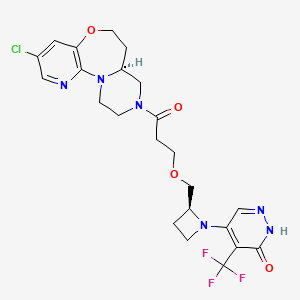

Parp7-IN-18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H26ClF3N6O4 |

|---|---|

Molecular Weight |

542.9 g/mol |

IUPAC Name |

4-[(2S)-2-[[3-[(11S)-5-chloro-8-oxa-1,3,13-triazatricyclo[9.4.0.02,7]pentadeca-2(7),3,5-trien-13-yl]-3-oxopropoxy]methyl]azetidin-1-yl]-5-(trifluoromethyl)-1H-pyridazin-6-one |

InChI |

InChI=1S/C23H26ClF3N6O4/c24-14-9-18-21(28-10-14)33-6-5-31(12-15(33)2-8-37-18)19(34)3-7-36-13-16-1-4-32(16)17-11-29-30-22(35)20(17)23(25,26)27/h9-11,15-16H,1-8,12-13H2,(H,30,35)/t15-,16-/m0/s1 |

InChI Key |

YSVWRWHSYZIFDS-HOTGVXAUSA-N |

Isomeric SMILES |

C1CN([C@@H]1COCCC(=O)N2CCN3[C@H](C2)CCOC4=C3N=CC(=C4)Cl)C5=C(C(=O)NN=C5)C(F)(F)F |

Canonical SMILES |

C1CN(C1COCCC(=O)N2CCN3C(C2)CCOC4=C3N=CC(=C4)Cl)C5=C(C(=O)NN=C5)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Parp7-IN-18: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parp7-IN-18 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase that has emerged as a promising therapeutic target in oncology.[1][2] PARP7 is a key negative regulator of the type I interferon (IFN) signaling pathway, a critical component of the innate immune system's response to cancer. By inhibiting PARP7, compounds like this compound can unleash the body's anti-tumor immunity. This technical guide provides an in-depth overview of the mechanism of action of this compound and related PARP7 inhibitors in cancer cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Upregulation of Type I Interferon Signaling

The primary anti-cancer mechanism of PARP7 inhibitors is the reactivation of the type I interferon response within tumor cells. PARP7 acts as a brake on this pathway by mono-ADP-ribosylating (MARylating) key signaling components. Inhibition of PARP7 removes this suppression, leading to a cascade of events that promotes anti-tumor immunity and, in some cases, direct cancer cell inhibition.

Signaling Pathway

The inhibition of PARP7 by molecules such as this compound initiates a signaling cascade that can be visualized as follows:

Caption: PARP7 Inhibition Signaling Pathway.

Quantitative Data

The inhibitory potential of this compound and the well-characterized PARP7 inhibitor RBN-2397 has been quantified through various biochemical and cell-based assays.

| Compound | Assay Type | Target/Cell Line | IC50/EC50 Value | Reference |

| This compound | Biochemical Assay | PARP7 | 0.11 nM | [1] |

| RBN-2397 | Biochemical Assay | PARP7 | <3 nM | [3] |

| RBN-2397 | Cellular MARylation Assay | - | 1 nM (EC50) | [3] |

| RBN-2397 | Cell Proliferation Assay | NCI-H1373 (Lung) | 20 nM (IC50) | [3] |

| RBN-2397 | pSTAT1 Induction | NCI-H1373 (Lung) | - | [3] |

| RBN-2397 | Cell Proliferation Assay | OVCAR4 (Ovarian) | ~500 nM | [4] |

| RBN-2397 | Cell Proliferation Assay | OVCAR3 (Ovarian) | >500 nM | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize PARP7 inhibitors.

PARP7 Biochemical Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against the PARP7 enzyme.

Methodology:

-

Reagents: Recombinant human PARP7 enzyme, NAD+, biotinylated-NAD+, streptavidin-coated plates, PARP7 substrate (e.g., histone H1), and a detection antibody.

-

Procedure: a. Coat streptavidin plates with the PARP7 substrate. b. Prepare a serial dilution of the test compound (e.g., this compound). c. In each well, combine the recombinant PARP7 enzyme, the test compound at varying concentrations, and a mixture of NAD+ and biotinylated-NAD+. d. Incubate the reaction mixture to allow for the enzymatic reaction (ADP-ribosylation of the substrate). e. Wash the plates to remove unbound reagents. f. Add a conjugated antibody that detects biotinylated-ADP-ribose. g. Add a chemiluminescent or fluorescent substrate for the antibody's enzyme conjugate. h. Measure the signal using a plate reader.

-

Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay

Objective: To assess the effect of a PARP7 inhibitor on the growth of cancer cell lines.

Methodology:

-

Cell Lines: Select cancer cell lines of interest (e.g., NCI-H1373, OVCAR4).

-

Procedure: a. Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PARP7 inhibitor (e.g., RBN-2397) for a specified duration (e.g., 24-72 hours). c. After the incubation period, add a viability reagent such as CellTiter-Glo® (Promega) or MTT. d. Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: The signal is proportional to the number of viable cells. IC50 values are determined by plotting the percentage of cell growth inhibition against the log concentration of the compound.

In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the anti-tumor efficacy of a PARP7 inhibitor in a living organism.

Methodology:

-

Animal Model: Utilize immunodeficient or syngeneic mouse models with subcutaneously implanted tumors (e.g., CT26 tumor-bearing BALB/c mice).

-

Procedure: a. Once tumors reach a palpable size, randomize the animals into vehicle control and treatment groups. b. Administer the PARP7 inhibitor (e.g., RBN-2397) orally at various doses and schedules (e.g., once daily). c. Measure tumor volume and body weight regularly throughout the study. d. At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., measurement of IFN-stimulated gene expression by qPCR).

-

Data Analysis: Compare the tumor growth curves between the treatment and control groups. Calculate tumor growth inhibition (TGI) to quantify the efficacy of the compound.

Experimental Workflow Visualization

The process of evaluating a novel PARP7 inhibitor follows a logical progression from in vitro characterization to in vivo validation.

Caption: PARP7 Inhibitor Evaluation Workflow.

Logical Relationship of Anti-Cancer Effects

The anti-tumor effects of this compound are a direct consequence of its mechanism of action, leading to both cancer cell-autonomous and immune-mediated outcomes.

Caption: Mechanism to Outcome Logic Flow.

Conclusion

This compound is a highly potent inhibitor of PARP7, a novel and compelling target in cancer therapy. Its mechanism of action, centered on the disinhibition of the type I interferon signaling pathway, offers a dual approach to cancer treatment by directly affecting tumor cells and by stimulating a robust anti-tumor immune response. The quantitative data for this compound and its class of inhibitors, such as RBN-2397, demonstrate their potential for significant therapeutic impact. The experimental frameworks outlined in this guide provide a basis for the continued investigation and development of this promising class of anti-cancer agents. As research progresses, PARP7 inhibitors are poised to become a valuable addition to the armamentarium of cancer therapeutics, particularly in tumors with a high reliance on the suppression of innate immune signaling for survival.

References

In-Depth Technical Guide to the Discovery and Synthesis of Parp7-IN-18

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and synthesis of Parp7-IN-18, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7). This document details the scientific rationale for targeting PARP7, the discovery process of this novel tricyclic inhibitor, its quantitative biochemical and cellular characterization, and a detailed protocol for its chemical synthesis.

Introduction: The Rationale for Targeting PARP7

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, including DNA repair and signaling. While PARP1/2 inhibitors have established clinical utility, the therapeutic potential of inhibiting other PARP family members is an active area of research. PARP7, a mono-ADP-ribosyltransferase, has emerged as a compelling target in oncology. It functions as a negative regulator of the type I interferon (IFN) signaling pathway by suppressing the cGAS-STING pathway. In the tumor microenvironment, this suppression allows cancer cells to evade immune surveillance. Inhibition of PARP7 has been shown to restore type I IFN signaling, leading to enhanced anti-tumor immunity and tumor regression.

This compound, also referred to as Compound 18 in patent literature, is a novel, highly potent, and selective tricyclic inhibitor of PARP7. Its discovery represents a significant advancement in the development of targeted cancer immunotherapies.

Discovery of this compound

The discovery of this compound was the result of a structure-guided drug design program aimed at identifying novel, potent, and selective PARP7 inhibitors with favorable pharmacological properties. The starting point for this effort was likely the optimization of earlier-generation PARP7 inhibitors.

A general workflow for the discovery of a PARP7 inhibitor like this compound is outlined below:

Parp7-IN-18: A Deep Dive into its Role in the Type I Interferon Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, has emerged as a critical negative regulator of the type I interferon (IFN-I) signaling pathway. Its inhibition presents a promising therapeutic strategy for enhancing anti-tumor immunity. This technical guide provides an in-depth analysis of the role of PARP7 and its inhibitor, Parp7-IN-18 (represented herein by the well-characterized inhibitor RBN-2397), in the IFN-I pathway. We will explore its mechanism of action, present quantitative data from key experiments, and provide detailed experimental protocols and visual diagrams of the signaling pathways and experimental workflows.

The Role of PARP7 in Type I Interferon Signaling

PARP7 is a mono-ADP-ribosyltransferase that has been identified as a negative regulator of nucleic acid sensing in tumor cells.[1] It functions as a brake on the type I interferon response, a critical component of the innate immune system that is essential for anti-viral and anti-tumor immunity.[2] The inhibition of PARP7 has been shown to restore IFN-I signaling, leading to direct inhibition of cancer cell proliferation and activation of the immune system, ultimately contributing to tumor regression.[1]

The primary mechanism by which PARP7 suppresses the IFN-I response involves its catalytic activity of mono-ADP-ribosylation (MARylation).[3][4] PARP7 has been shown to target key components of the IFN-I signaling pathway. One of its proposed mechanisms is the ADP-ribosylation of TBK1, a crucial kinase in cytosolic nucleic acid-sensing pathways. This modification prevents TBK1's activation by autophosphorylation, thereby inhibiting the downstream induction of IFN-I.[2]

More recent evidence suggests that PARP7 acts downstream of IRF3 activation.[5] PARP7 interacts with IRF3 through its catalytic domain and disrupts the formation of the IRF3:CBP/p300 transcriptional holocomplex, which is necessary for the production of IFN-I.[3][4] By inhibiting PARP7, this negative regulation is lifted, leading to enhanced IRF3-mediated transcription of IFN-β and other interferon-stimulated genes (ISGs).[3][4]

The inhibition of PARP7 with small molecules like RBN-2397 has been demonstrated to reactivate the type I IFN pathway in cancer cells. This reactivation leads to increased phosphorylation of STAT1 (pSTAT1), a key downstream effector of IFN-I signaling, and increased secretion of IFN-β.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions, the following diagrams have been generated using the DOT language.

Caption: PARP7 negatively regulates the cGAS-STING pathway at multiple points.

Caption: Workflow for evaluating the effect of PARP7 inhibitors on IFN-I signaling.

Quantitative Data Presentation

The following tables summarize the quantitative data on the effects of PARP7 inhibitors.

Table 1: Dose-Dependent Effect of PARP7 Inhibitors on pSTAT1/STAT1 Levels in CT-26 Cells

| Inhibitor | Concentration | Normalized pSTAT1/STAT1 Levels (Fold Change) |

| KMR-206 | Increasing Concentrations | Dose-dependent increase |

| RBN-2397 | Increasing Concentrations | Dose-dependent increase |

Data is qualitative as presented in the source material, indicating a dose-dependent increase without specific fold-change values provided.

Table 2: Secreted IFN-β Levels in CT-26 Cells Treated with PARP7 Inhibitors

| Treatment | Secreted IFN-β Levels |

| KMR-206 | Increased |

| RBN-2397 | Significantly increased (greater than KMR-206) |

| RBN-2397 + H-151 (STING inhibitor) | Induction of IFN-β completely blocked |

This table illustrates the STING-dependent induction of IFN-β by PARP7 inhibitors.

Experimental Protocols

The following are generalized protocols for the key experiments cited. The specific details of the protocols used in the referenced studies may vary.

Western Blot for pSTAT1 and STAT1

This protocol describes the detection of phosphorylated and total STAT1 levels in cell lysates.

-

Cell Lysis:

-

Culture cells to 70-80% confluency.

-

Treat cells with this compound (RBN-2397) at desired concentrations for the specified time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pSTAT1 (Tyr701), STAT1, and a loading control (e.g., tubulin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ or Bio-Rad Image Lab). Normalize the pSTAT1 and STAT1 signals to the loading control.

-

ELISA for Secreted IFN-β

This protocol outlines the quantification of IFN-β secreted into the cell culture medium.

-

Sample Collection:

-

Culture cells and treat with this compound (RBN-2397) as described for the Western blot.

-

Collect the cell culture supernatant at the desired time points.

-

Centrifuge the supernatant to remove any cells or debris.

-

-

ELISA Procedure (using a commercial kit):

-

Prepare standards and samples according to the manufacturer's instructions.

-

Add standards and samples to the wells of an IFN-β pre-coated microplate.

-

Add the detection antibody to each well.

-

Incubate the plate as per the kit's protocol (typically 1-2 hours at room temperature).

-

Wash the plate multiple times with the provided wash buffer.

-

Add the HRP-conjugated secondary antibody or streptavidin-HRP and incubate.

-

Wash the plate again.

-

Add the TMB substrate and incubate in the dark until a color develops.

-

Stop the reaction with the provided stop solution.

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of IFN-β in the samples by interpolating their absorbance values on the standard curve.

-

IFNB1 Promoter Luciferase Reporter Assay

This assay measures the transcriptional activity of the IFNB1 promoter.

-

Cell Transfection:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with a firefly luciferase reporter plasmid containing the IFNB1 promoter and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

-

Optionally, co-transfect with plasmids expressing components of the cGAS-STING pathway (e.g., cGAS and STING) to induce the pathway.

-

-

Treatment and Lysis:

-

After 24 hours of transfection, treat the cells with this compound (RBN-2397).

-

After the desired treatment time, wash the cells with PBS and lyse them using the luciferase assay lysis buffer.

-

-

Luciferase Activity Measurement:

-

Transfer the cell lysate to a luminometer plate.

-

Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity.

-

Inject the firefly luciferase substrate and measure the luminescence.

-

Subsequently, inject the Renilla luciferase substrate and measure the luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.

-

Express the results as fold change in luciferase activity relative to a control group.

-

Conclusion

This compound and other PARP7 inhibitors represent a compelling class of molecules for cancer immunotherapy. By inhibiting the negative regulatory function of PARP7 on the type I interferon signaling pathway, these compounds can unleash a potent anti-tumor immune response. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug developers working to further elucidate the therapeutic potential of targeting PARP7. Continued investigation into the precise molecular interactions and the development of highly specific and potent inhibitors will be crucial for translating these promising preclinical findings into effective clinical therapies.

References

In-Depth Technical Guide: Structural Biology and Crystallography of Parp7-IN-15 (Compound 18)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology, crystallography, and experimental data related to the potent and selective Poly(ADP-ribose) polymerase 7 (PARP7) inhibitor, Parp7-IN-15, also known as Compound 18. This inhibitor, a hexahydropyrazino[1,2-d]pyrido[3,2-b][1][2]oxazine derivative, has demonstrated significant potential in preclinical studies as an anti-tumor agent.

Introduction to PARP7 and Inhibition

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator in various cellular processes, including innate immunity and cancer.[3] PARP7 negatively regulates the type I interferon (IFN-I) signaling pathway, which plays a crucial role in anti-tumor immunity.[1] By inhibiting PARP7, it is possible to restore IFN-I signaling, thereby enhancing the immune system's ability to recognize and eliminate cancer cells. This has made PARP7 a promising target for the development of novel cancer immunotherapies.[4] Parp7-IN-15 (Compound 18) is a potent and orally bioavailable inhibitor designed to selectively target PARP7.[3]

Quantitative Data for Parp7-IN-15 (Compound 18)

The following tables summarize the key quantitative data for Parp7-IN-15 (Compound 18), providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity

| Target | IC50 (nM) | Notes |

| PARP7 | 0.56 | Highly potent inhibition. |

| PARP1 | >1000 | Demonstrates high selectivity over PARP1. |

| PARP2 | >1000 | Demonstrates high selectivity over PARP2. |

Data sourced from "Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1][2]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors".[3]

Table 2: Anti-proliferative Activity

| Cell Line | IC50 (nM) | Cancer Type |

| NCI-H1373 | 4.4 | Human Lung Adenocarcinoma |

Data sourced from a BioWorld article referencing the patent WO 2022247839.[1]

Table 3: Pharmacokinetic Properties

| Species | Bioavailability (F%) |

| ICR Mice | 33.9 |

| Beagle Dogs | 45.2 |

Data sourced from "Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1][2]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors".[3]

Structural Biology and Molecular Modeling

While a crystal structure of PARP7 in complex with Parp7-IN-15 (Compound 18) is not publicly available, molecular docking studies have provided insights into its binding mode. These studies are typically performed using homology models of the PARP7 catalytic domain, often based on existing crystal structures of other PARP family members in complex with inhibitors like RBN-2397.

The hexahydropyrazino[1,2-d]pyrido[3,2-b][1][2]oxazine scaffold of Compound 18 is designed to fit into the nicotinamide binding pocket of the PARP7 catalytic domain. Key interactions likely involve hydrogen bonds with backbone atoms of conserved residues in the binding site and hydrophobic interactions within a unique hydrophobic pocket of PARP7, which contributes to its selectivity over other PARP family members.

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of Parp7-IN-15 (Compound 18).

PARP7 Chemiluminescent Assay

This assay is used to determine the enzymatic activity of PARP7 and the inhibitory potency of compounds.

Workflow:

References

- 1. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of highly potent PARP7 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of PARP7 Inhibition: A Technical Guide to Substrates and Cellular Interactions

A comprehensive overview for researchers, scientists, and drug development professionals on the burgeoning role of PARP7 in cellular signaling and the therapeutic potential of its inhibition. Due to the limited public information on "Parp7-IN-18," this guide will focus on the well-characterized and clinically investigated PARP7 inhibitor, RBN-2397 (Atamparib), as a representative compound for understanding the substrates and cellular binding partners of PARP7.

Introduction

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TiPARP (TCDD-inducible poly(ADP-ribose) polymerase), is a mono-ADP-ribosyltransferase (MART) that has emerged as a critical regulator in a variety of cellular processes, including DNA repair, transcriptional regulation, and immune signaling.[1] Unlike other PARP family members that synthesize poly-ADP-ribose chains, PARP7 catalyzes the attachment of a single ADP-ribose moiety from NAD+ onto specific substrate proteins, a post-translational modification known as mono-ADP-ribosylation (MARylation).[2] This modification can alter the substrate's stability, activity, and protein-protein interactions, thereby modulating downstream signaling pathways.

Recent research has highlighted PARP7's role in cancer progression and immune evasion, making it an attractive target for therapeutic intervention.[3] The development of potent and selective inhibitors, such as RBN-2397, has provided invaluable tools to probe the biological functions of PARP7 and has shown promise in preclinical and clinical studies for the treatment of solid tumors.[4] This technical guide provides an in-depth overview of the known substrates and cellular binding partners of PARP7, with a focus on the insights gained through the use of the inhibitor RBN-2397.

Quantitative Data on PARP7 Inhibition by RBN-2397

The following tables summarize the key quantitative data for the PARP7 inhibitor RBN-2397, providing a comparative overview of its biochemical potency and cellular activity.

Table 1: Biochemical Activity of RBN-2397 against PARP7

| Parameter | Value | Species | Assay Method | Reference |

| IC₅₀ | <3 nM | Human | Probe Displacement Assay | [5] |

| Kd | 0.001 µM (1 nM) | Human | --- | [1][6] |

| Kd | 0.22 nM | Human | Surface Plasmon Resonance (SPR) | [5] |

Table 2: Cellular Activity of RBN-2397

| Parameter | Value | Cell Line | Assay Description | Reference |

| EC₅₀ (MARylation Inhibition) | 1 nM | SK-MES-1 | Inhibition of cellular mono-ADP-ribosylation | [6] |

| IC₅₀ (Cell Proliferation) | 20 nM | NCI-H1373 (Lung Cancer) | Inhibition of cell growth | [1][6] |

| EC₅₀ (Cell Viability) | 17.8 nM | NCI-H1373 (Lung Cancer) | Decrease in cellular viability | [7] |

Table 3: In Vivo Efficacy of RBN-2397

| Model | Dose | Effect | Reference |

| CT26 Syngeneic Model | 3-100 mg/kg (oral, daily) | Dose-dependent tumor growth inhibition and complete regressions | [1][5] |

| NCI-H1373 Xenograft | 100 mg/kg | Complete tumor regression | [6] |

Key Substrates and Cellular Binding Partners of PARP7

PARP7's influence on cellular function is mediated through the MARylation of a growing list of substrate proteins. Inhibition of PARP7 by compounds like RBN-2397 has been instrumental in identifying and validating these interactions.

-

Androgen Receptor (AR): In prostate cancer, PARP7 directly MARylates the androgen receptor. This modification is thought to create a "degron," marking the AR for proteasomal degradation and thereby providing a negative feedback loop on androgen signaling.[8]

-

Estrogen Receptor α (ERα): Similar to its effect on AR, PARP7 can MARylate ERα, leading to its degradation and thus acting as a negative regulator of estrogen signaling in breast cancer cells.

-

α-tubulin: PARP7 has been shown to MARylate α-tubulin, which promotes microtubule instability.[9] Inhibition of PARP7 with RBN-2397 leads to decreased α-tubulin MARylation, resulting in microtubule stabilization and reduced cancer cell proliferation and migration.[10]

-

Fos-related antigen 1 (FRA1): PARP7-mediated MARylation stabilizes the transcription factor FRA1, preventing its proteasomal degradation. This stabilization leads to the suppression of IRF1- and IRF3-dependent gene expression, which is involved in apoptosis and immune signaling.

-

Aryl Hydrocarbon Receptor (AHR): PARP7 is a target gene of AHR and, in a negative feedback loop, MARylates AHR, leading to its degradation.[10]

-

TBK1 (TANK-binding kinase 1): PARP7 can suppress the activity of TBK1, a key kinase in the type I interferon (IFN) signaling pathway.[5] Inhibition of PARP7 with RBN-2397 restores type I IFN signaling, which is crucial for antitumor immunity.[3][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving PARP7 and a general workflow for identifying its substrates.

Caption: Key signaling pathways regulated by PARP7.

Caption: Generalized workflow for identifying PARP7 substrates.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in the field. Below are summaries of key experimental protocols used in the study of PARP7 and its inhibitors.

PARP7 Enzymatic Assay (Chemiluminescent)

This assay measures the enzymatic activity of PARP7 and is suitable for screening inhibitors.

-

Plate Coating: A 96-well plate is coated with histone proteins, which serve as a generic substrate for PARP7.[11]

-

Inhibitor Incubation: The test compound (e.g., RBN-2397) is pre-incubated with recombinant human PARP7 enzyme.[12]

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a biotinylated NAD+ mixture.[11] During this incubation, PARP7 transfers the biotinylated ADP-ribose to the coated histones.

-

Detection: After washing away unbound reagents, Streptavidin-HRP is added, which binds to the biotinylated ADP-ribose.[12] Finally, a chemiluminescent substrate is added, and the light output, proportional to PARP7 activity, is measured using a luminometer.[11]

Substrate Identification by Mass Spectrometry

This protocol outlines a method to identify cellular proteins that are MARylated by PARP7.

-

Cell Culture and Lysis: Cells, potentially overexpressing PARP7 to increase the signal, are cultured and lysed.[13]

-

Labeling: The cell lysate is incubated with a "clickable" NAD+ analog (e.g., with an alkyne group) and recombinant PARP7.[9] This results in the transfer of the modified ADP-ribose to PARP7 substrates.

-

Click Chemistry: The alkyne-modified proteins are then "clicked" to an azide-functionalized resin (e.g., azide-agarose), allowing for their specific capture.[9]

-

Enrichment and Digestion: The resin is washed extensively to remove non-specifically bound proteins. The captured proteins are then digested on-bead with trypsin.[9]

-

Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were MARylated by PARP7.[13]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of an inhibitor to its target protein within a cellular context.

-

Cell Treatment: Intact cells are treated with the compound of interest (e.g., RBN-2397) or a vehicle control.[14]

-

Thermal Challenge: The treated cells are heated to a range of temperatures. The binding of a ligand generally stabilizes the target protein, increasing its melting temperature.[15]

-

Lysis and Separation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation.[14][15]

-

Protein Quantification: The amount of soluble PARP7 remaining at each temperature is quantified, typically by Western blotting or a more high-throughput method like an AlphaScreen assay.[14] A shift in the melting curve in the presence of the compound indicates target engagement.

Conclusion

PARP7 has emerged as a significant player in cancer biology and immunology. The development of potent and selective inhibitors like RBN-2397 has been pivotal in elucidating the diverse substrates and cellular binding partners of this enzyme. The continued exploration of PARP7's interactome will undoubtedly uncover new biological insights and may lead to the development of novel therapeutic strategies for a range of diseases. This guide provides a foundational understanding of the current knowledge, offering researchers and drug developers a valuable resource to navigate this exciting and rapidly evolving field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting PARP7: The Development and Impact of RBN-2397 in Cancer Therapy [synapse.patsnap.com]

- 4. onclive.com [onclive.com]

- 5. intodna.com [intodna.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 13. researchgate.net [researchgate.net]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Localization and Expression of PARP7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator in a diverse range of cellular processes, including innate immunity, transcriptional regulation, and cancer biology. As a member of the PARP family of enzymes, PARP7 catalyzes the transfer of a single ADP-ribose moiety from NAD+ to target proteins, thereby modulating their function. Its role as a negative regulator of the type I interferon (IFN-I) signaling pathway has positioned it as a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of the cellular localization and expression of PARP7, offering detailed experimental protocols and quantitative data to support further research and drug development efforts.

Cellular Localization of PARP7

PARP7 exhibits dynamic subcellular localization, being found in both the nucleus and the cytoplasm. Its distribution is context-dependent and influenced by cellular conditions and external stimuli.

Nuclear Localization

In many cell types, including prostate cancer cells and embryonic stem cells, PARP7 is predominantly localized to the nucleus[1]. This nuclear localization is crucial for its functions in regulating transcription. The N-terminal region of PARP7 contains a nuclear localization sequence (NLS) that is essential for its import into the nucleus. Additionally, an intact CCCH-type zinc-finger domain is required for its proper nuclear localization[2]. Within the nucleus, PARP7 can be found in a dispersed pattern, and under certain conditions, it can also localize to distinct subnuclear foci.

Cytosolic Localization

PARP7 is also found in the cytoplasm of various cell lines, such as HeLa and MCF7 cells[2]. Its cytosolic functions are particularly relevant in the context of the innate immune response. Following viral infection, such as with Sindbis virus, PARP7 has been observed to accumulate in the cytosol of mouse embryonic fibroblasts[2]. This relocalization from the nucleus to the cytoplasm is a key aspect of its role in modulating antiviral signaling pathways.

Expression of PARP7

PARP7 is ubiquitously expressed across a wide range of human tissues, with varying levels of expression that can be significantly altered in disease states, particularly in cancer.

Tissue-specific Expression

Analysis of gene expression databases reveals that PARP7 is expressed in most human tissues. The highest levels of expression are typically found in the skin, while lower levels are observed in tissues such as the pancreas and liver.

Expression in Cancer

The expression of PARP7 is frequently dysregulated in cancer. Increased PARP7 expression has been reported in several tumor types, including those of squamous histology and ovarian cancer, where it often corresponds with PARP7 gene amplification[3]. High PARP7 expression has been correlated with poor survival in squamous cancers[3]. In prostate cancer, PARP7 is a direct target gene of the androgen receptor (AR), and its expression is induced by androgen signaling[4]. Conversely, in some cancers, such as certain breast cancers, PARP7 may act as a tumor suppressor.

The tables below summarize the quantitative data available on PARP7 mRNA expression in various human tissues and cancer cell lines.

Data Presentation

| Tissue | PARP7 mRNA Expression (Median TPM) |

| Skin | Data to be populated from GTEx |

| Lung | Data to be populated from GTEx |

| Colon | Data to be populated from GTEx |

| Ovary | Data to be populated from GTEx |

| Prostate | Data to be populated from GTEx |

| Breast | Data to be populated from GTEx |

| Pancreas | Data to be populated from GTEx |

| Liver | Data to be populated from GTEx |

| This table will be populated with data from the Genotype-Tissue Expression (GTEx) portal. |

| Cancer Cell Line | Primary Site | PARP7 mRNA Expression (TPM) |

| NCI-H1373 | Lung | Data to be populated from CCLE |

| OVCAR4 | Ovary | Data to be populated from CCLE |

| OVCAR3 | Ovary | Data to be populated from CCLE |

| MCF7 | Breast | Data to be populated from CCLE |

| PC-3 | Prostate | Data to be populated from CCLE |

| VCaP | Prostate | Data to be populated from CCLE |

| HeLa | Cervix | Data to be populated from CCLE |

| This table will be populated with data from the Cancer Cell Line Encyclopedia (CCLE). |

| Condition | Cell Line | Fold Change in PARP7 mRNA |

| Sendai Virus Infection | Specify Cell Line | Data to be populated |

| R1881 (Androgen) Treatment | VCaP | Data from GEO (GSE272500)[5] |

| RBN-2397 (PARP7i) Treatment | VCaP | Data from GEO (GSE272500)[5] |

Signaling Pathways Involving PARP7

PARP7 is a key regulatory node in several critical signaling pathways, most notably the type I interferon (IFN-I) response.

Negative Regulation of Type I Interferon Signaling

PARP7 acts as a brake on the IFN-I pathway, which is a cornerstone of the innate immune response to viral and bacterial infections, as well as cellular stress. PARP7 exerts its negative regulatory function at multiple levels of the IFN-I signaling cascade. One of the key mechanisms involves the direct mono-ADP-ribosylation of TANK-binding kinase 1 (TBK1), a central kinase in the pathway. This modification inhibits TBK1's kinase activity, thereby preventing the phosphorylation and activation of interferon regulatory factor 3 (IRF3), a transcription factor essential for the induction of IFN-β and other interferon-stimulated genes (ISGs). By suppressing this pathway, PARP7 allows cancer cells to evade immune surveillance.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the localization and expression of PARP7.

Immunofluorescence Staining for PARP7 Localization

This protocol describes the visualization of PARP7 within cells using immunofluorescence microscopy.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-PARP7 antibody (e.g., Novus Biologicals, NBP2-93275)

-

Fluorophore-conjugated secondary antibody (e.g., Goat anti-rabbit IgG Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Wash cells twice with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash cells three times with PBS for 5 minutes each.

-

Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

-

Wash cells three times with PBS for 5 minutes each.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate cells with the primary anti-PARP7 antibody diluted in blocking buffer (e.g., 1:50 to 1:500 dilution) overnight at 4°C[3].

-

Wash cells three times with PBS for 5 minutes each.

-

Incubate cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash cells three times with PBS for 5 minutes each, protected from light.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash cells twice with PBS.

-

Mount coverslips onto microscope slides using mounting medium.

-

Visualize the slides using a fluorescence microscope.

Western Blotting for PARP7 Expression

This protocol details the detection and quantification of PARP7 protein levels in cell lysates.

Materials:

-

Cell lysate

-

RIPA buffer (or other suitable lysis buffer) with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-PARP7 antibody (e.g., Novus Biologicals, NBP2-93275, at 1:500-1:2000 dilution)[6]

-

HRP-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)

-

Chemiluminescent substrate

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

-

Lyse cells in RIPA buffer on ice.

-

Clarify the lysate by centrifugation.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PARP7 antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a chemiluminescent substrate.

-

Detect the signal using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Quantitative Real-Time PCR (qPCR) for PARP7 mRNA Expression

This protocol outlines the measurement of PARP7 mRNA levels.

Materials:

-

RNA extracted from cells or tissues

-

cDNA synthesis kit

-

qPCR primers for human PARP7 (e.g., Forward: 5′-TTTGCTTCCTCACAGGGTGT-3′, Reverse: 5′-AGGGTCACTTTGTTCCGAGA-3′)[5]

-

qPCR primers for a housekeeping gene (e.g., GAPDH, ACTB)

-

SYBR Green or TaqMan qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from samples.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.

-

Set up qPCR reactions containing cDNA, PARP7 primers, housekeeping gene primers, and qPCR master mix.

-

Run the qPCR reactions in a real-time PCR instrument using an appropriate cycling protocol.

-

Analyze the data using the ΔΔCt method to determine the relative expression of PARP7 mRNA, normalized to the housekeeping gene.

Subcellular Fractionation for Nuclear and Cytoplasmic PARP7

This protocol describes the separation of nuclear and cytoplasmic fractions to analyze the subcellular distribution of PARP7.

Materials:

-

Cultured cells

-

Hypotonic lysis buffer

-

Nuclear extraction buffer

-

Dounce homogenizer or needle and syringe

-

Centrifuge

Procedure:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice to swell the cells.

-

Lyse the cell membranes using a Dounce homogenizer or by passing the suspension through a narrow-gauge needle.

-

Centrifuge the lysate at a low speed (e.g., 800 x g) to pellet the nuclei.

-

Collect the supernatant, which contains the cytoplasmic fraction.

-

Wash the nuclear pellet with lysis buffer.

-

Resuspend the nuclear pellet in nuclear extraction buffer and incubate on ice with agitation to extract nuclear proteins.

-

Centrifuge at high speed (e.g., 16,000 x g) to pellet the nuclear debris.

-

Collect the supernatant, which contains the nuclear fraction.

-

Analyze the protein content of the cytoplasmic and nuclear fractions by Western blotting for PARP7 and for cytoplasmic and nuclear markers (e.g., GAPDH and Lamin B1, respectively) to assess the purity of the fractions.

Conclusion

This technical guide provides a foundational understanding of the cellular localization and expression of PARP7. The presented data and protocols offer a starting point for researchers and drug development professionals to further investigate the multifaceted roles of this important enzyme. A thorough understanding of PARP7's subcellular distribution and its expression patterns in health and disease is paramount for the development of effective therapeutic strategies targeting this key regulator of cellular signaling. The continued exploration of PARP7 biology will undoubtedly uncover new insights into its function and its potential as a therapeutic target.

References

- 1. mybiosource.com [mybiosource.com]

- 2. Quantitative Analysis of Protein-Protein Interactions Using SILAC and MS | MtoZ Biolabs [mtoz-biolabs.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP7 and Mono-ADP-Ribosylation Negatively Regulate Estrogen Receptor α Signaling in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PARP7 Antibody - Azide and BSA Free (NBP2-93275): Novus Biologicals [novusbio.com]

The Role of PARP7 in Cancer Immunology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase (MARtransferase) that has emerged as a critical regulator of innate immunity and a promising therapeutic target in oncology. Unlike other PARP family members involved in DNA damage repair, PARP7's primary role in cancer immunology is the suppression of the type I interferon (IFN-I) response. Cancer cells frequently exploit this function to evade immune surveillance. Inhibition of PARP7 unleashes this suppressed IFN-I signaling, leading to cancer cell-intrinsic apoptosis, enhanced antigen presentation, and recruitment of cytotoxic immune cells into the tumor microenvironment. This guide provides an in-depth overview of the molecular mechanisms, preclinical and clinical data, and key experimental methodologies related to the function of PARP7 in cancer immunology.

Core Mechanism of Action: PARP7 as a Negative Regulator of Type I Interferon Signaling

PARP7 acts as a brake on the innate immune system, specifically targeting the cGAS-STING pathway, which is responsible for detecting cytosolic DNA—a common feature of cancer cells due to genomic instability.[1][2][3] The central mechanism involves the mono-ADP-ribosylation (MARylation) of key signaling proteins.

Key Steps in PARP7-mediated Immune Suppression:

-

Cytosolic DNA Sensing: Genomic instability in cancer cells leads to the accumulation of DNA in the cytoplasm. This cytosolic DNA is recognized by the sensor cyclic GMP-AMP synthase (cGAS).[4][5]

-

STING Activation: Upon binding DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which activates the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum.[5][6]

-

TBK1 Recruitment: Activated STING recruits and activates TANK-binding kinase 1 (TBK1).[2]

-

PARP7 Intervention: PARP7 uses NAD+ as a substrate to transfer a single ADP-ribose molecule (MARylation) onto TBK1.[2][7][8] This post-translational modification inhibits TBK1's kinase activity, preventing its autophosphorylation and its ability to phosphorylate downstream targets.[2][7]

-

Suppression of IFN-I Production: With TBK1 inhibited, the transcription factor IRF3 is not phosphorylated and cannot translocate to the nucleus to initiate the transcription of type I interferons, such as IFN-β.[5][7]

-

Immune Evasion: The resulting lack of IFN-I production prevents the activation of dendritic cells, the recruitment of cytotoxic CD8+ T cells, and the overall anti-tumor immune response, allowing the cancer to grow undetected.[9]

Inhibition of PARP7's catalytic activity removes this brake, restoring TBK1 function, reactivating the IFN-I signaling cascade, and triggering a robust anti-tumor immune response.[10]

Figure 1: PARP7 signaling pathway in immune suppression and its inhibition.

PARP7 Substrates Beyond TBK1

While TBK1 is a key substrate in the context of IFN-I signaling, proteomics studies have identified other proteins MARylated by PARP7, indicating broader roles in cancer cell biology.

| Substrate | Cellular Location | Function Modulated by MARylation | Implication in Cancer |

| TBK1 | Cytoplasm | Kinase activity inhibited | Suppression of Type I Interferon signaling, immune evasion.[2][7] |

| α-tubulin | Cytoplasm | Promotes microtubule instability | Regulates ovarian cancer cell growth and motility.[11][12][13] |

| Aryl Hydrocarbon Receptor (AHR) | Cytoplasm/Nucleus | Involved in a negative feedback loop | Regulates responses to environmental stressors like cigarette smoke.[11][12] |

| PARP13 (ZC3HAV1) | Cytoplasm | Preferentially MARylated on cysteine residues in its RNA-binding zinc finger domain | PARP13 is a critical regulator of the antiviral innate immune response.[14] |

| Fos-related antigen 1 (FRA1) | Nucleus | ADP-ribosylation prevents proteasomal degradation, stabilizing the protein | Stabilized FRA1 represses IRF1/3-dependent apoptosis and cytokine expression.[15] |

Therapeutic Targeting: The PARP7 Inhibitor RBN-2397

The central role of PARP7 in tumor immune evasion has led to the development of potent and selective small molecule inhibitors. The most clinically advanced is RBN-2397 (Atamparib).

Preclinical Data

RBN-2397 has demonstrated significant anti-tumor activity in various preclinical models, acting through both cancer cell-intrinsic and immune-mediated mechanisms.[10]

Table 1: In Vitro Activity of RBN-2397

| Parameter | Value | Cell Line / Assay Condition | Reference |

|---|---|---|---|

| IC₅₀ (PARP7) | < 3 nM | Enzymatic Assay | [16][17] |

| Kd (PARP7) | < 1 nM (0.001 µM) | Binding Assay | [16][17] |

| Cellular IC₅₀ | 20 nM | NCI-H1373 Lung Cancer Cells | [17][18] |

| EC₅₀ (Cell MARylation) | 1 nM | Cell Biochemical Assay | [17] |

| EC₅₀ (vs. PARP1) | 110 nM | In Vitro ADP-ribosyltransferase Assay |[19] |

Table 2: In Vivo Efficacy of RBN-2397 in Mouse Models

| Model | Dosing | Key Outcomes | Reference |

|---|---|---|---|

| CT26 Syngeneic Model | 3-100 mg/kg, oral, once daily | Dose-dependent tumor growth inhibition. Complete and durable regressions at ≥30 mg/kg. Induced tumor-specific adaptive immune memory (tumor rejection upon re-challenge). | [7][17] |

| Lung Cancer Xenograft | Not specified | Complete tumor regressions. | [15] |

| VSV-infected Mice | Not specified | Enhanced innate antiviral immunity; increased serum IFN-β levels. |[15] |

Clinical Data: Phase 1 Trial (NCT04053673)

The first-in-human Phase 1 study of RBN-2397 evaluated its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced solid tumors.[10][20][21][22]

Table 3: Summary of Phase 1 Clinical Trial Results for RBN-2397

| Parameter | Finding |

|---|---|

| Patient Population | 103 patients with advanced solid tumors (dose-escalation and expansion cohorts).[22] |

| Recommended Phase 2 Dose (RP2D) | 200 mg twice daily (BID), continuous dosing.[20] |

| Common Treatment-Related Adverse Events (TRAEs) | Dysgeusia (37.9%), fatigue (20.4%), nausea (17.5%), decreased appetite (13.6%).[22] |

| Grade 3-4 TRAEs | AST increase (4.9%), ALT increase (3.9%), anemia (2.9%).[22] |

| Preliminary Efficacy (Expansion Cohorts) | HNSCC: 1 partial response (PR) >12 months; 4 stable disease (SD) >4 months (n=14).SCC Lung: 5 SD >3 months (n=19).HR+ Breast Cancer: 2 SD >3 months (n=11).[22] |

| Pharmacodynamic (Biomarker) Effects | Increased CD8+ T cell and Granzyme B expression in on-treatment tumor biopsies.[10][22] Increased tumoral CXCL10 mRNA (1.5 to 8-fold) in evaluable paired biopsies.[9] |

Key Experimental Protocols

PARP7 Enzymatic Activity Assay (Chemiluminescent)

This assay measures the catalytic activity of PARP7 by quantifying the amount of ADP-ribose transferred to a substrate.

Principle: Recombinant PARP7 enzyme is incubated with a histone-coated plate and a biotinylated NAD+ substrate. The incorporated biotin-ADP-ribose is detected by Streptavidin-HRP, which generates a chemiluminescent signal upon addition of a substrate. The signal is proportional to PARP7 activity.[23][24][25]

Methodology:

-

Plate Coating: A 96-well plate is pre-coated with histone proteins.

-

Reaction Setup: Recombinant PARP7 enzyme is added to the wells along with a test inhibitor (e.g., RBN-2397) at various concentrations.

-

Initiation: The enzymatic reaction is initiated by adding a "PARP Substrate Mixture" containing biotinylated NAD+ and DTT in an assay buffer.

-

Incubation: The plate is incubated for 1 hour at room temperature to allow for the MARylation reaction.

-

Detection: Wells are washed, and Streptavidin-HRP is added, which binds to the biotinylated ADP-ribose on the histones.

-

Signal Generation: After another incubation and wash, a chemiluminescent ECL substrate is added.

-

Readout: The plate is immediately read on a luminometer. The signal intensity is inversely proportional to the inhibitor's potency.

Figure 2: Workflow for a PARP7 chemiluminescent enzymatic assay.

In Vivo Subcutaneous Tumor Model

This model is essential for evaluating the anti-tumor efficacy and immunomodulatory effects of PARP7 inhibitors in a living organism.[7][17][26]

Principle: Syngeneic cancer cells (e.g., CT26 colon carcinoma) are injected subcutaneously into immunocompetent mice (e.g., BALB/c). Once tumors are established, mice are treated with the test compound, and tumor growth is monitored over time. At the end of the study, tumors and lymphoid organs can be harvested for further analysis.

Methodology:

-

Cell Preparation: Cancer cells are cultured, harvested, and resuspended in a sterile solution like HBSS or PBS, sometimes mixed 1:1 with Matrigel to aid engraftment.

-

Inoculation: Mice are anesthetized, and a specific number of cells (e.g., 0.5-1 x 10⁶) in a defined volume (e.g., 100-200 µL) is injected subcutaneously into the flank.

-

Tumor Growth Monitoring: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups (vehicle control, RBN-2397).

-

Treatment: The inhibitor is administered, typically via oral gavage, on a defined schedule (e.g., once daily).

-

Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²). Body weight is also monitored as a measure of toxicity.

-

Endpoint Analysis: When tumors in the control group reach a predetermined size, the experiment is terminated. Tumors, spleens, and lymph nodes are harvested for analyses like flow cytometry or RNA sequencing.

Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)

This technique is used to quantify the changes in immune cell populations within the tumor microenvironment following treatment.[27][28][29]

Principle: Tumors are dissociated into a single-cell suspension. The cells are then stained with a cocktail of fluorochrome-conjugated antibodies specific to different immune cell markers (e.g., CD3 for T cells, CD8 for cytotoxic T cells, CD45 for all leukocytes). A flow cytometer analyzes each cell, allowing for the identification and quantification of various immune subsets.

Methodology:

-

Tumor Dissociation: Harvested tumors are mechanically minced and then enzymatically digested (e.g., using collagenase and DNase) to create a single-cell suspension.

-

Cell Preparation: The cell suspension is filtered through a cell strainer (e.g., 40-70 µm) to remove debris. Red blood cells are lysed if necessary.

-

Staining: Cells (approx. 1 x 10⁶ per sample) are first stained with a viability dye to exclude dead cells. They are then incubated with a cocktail of surface antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -NK1.1, -F4/80) in FACS buffer. For intracellular targets like Granzyme B, cells are fixed and permeabilized before staining.

-

Acquisition: Samples are run on a flow cytometer, which measures the fluorescence of each cell as it passes through a laser.

-

Analysis: The data is analyzed using specialized software. A gating strategy is applied to first identify live, single cells, then leukocytes (CD45+), and subsequently specific populations like CD8+ T cells (CD3+, CD8+). The percentage and absolute number of each population can be determined.

Conclusion and Future Directions

PARP7 is a validated therapeutic target in oncology that bridges tumor cell-intrinsic stress pathways with innate immune evasion. Its inhibition reactivates a potent, IFN-I-driven anti-tumor response, making it a compelling strategy for immunotherapy. The selective inhibitor RBN-2397 has shown a tolerable safety profile and preliminary signs of clinical activity, validating the therapeutic concept.

Future research will focus on:

-

Combination Therapies: Ongoing clinical trials are exploring the synergy between PARP7 inhibitors like RBN-2397 and immune checkpoint inhibitors (e.g., anti-PD-1).[10]

-

Biomarker Development: Identifying patients most likely to respond, potentially based on PARP7 expression levels or baseline interferon-stimulated gene (ISG) signatures in the tumor.[22]

-

Understanding Resistance: Investigating mechanisms that may lead to resistance to PARP7 inhibition.

-

Broader Applications: Exploring the role of PARP7 inhibition in other cancer types and in combination with other treatment modalities like radiation or chemotherapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. PARP enzymes and mono-ADP-ribosylation: advancing the connection from interferon-signalling to cancer biology | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 3. tulipbiolabs.com [tulipbiolabs.com]

- 4. PARPi triggers the STING-dependent immune response and enhances the therapeutic efficacy of immune checkpoint blockade independent of BRCAness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. intodna.com [intodna.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. onclive.com [onclive.com]

- 11. Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells | eLife [elifesciences.org]

- 12. Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical genetics and proteome-wide site mapping reveal cysteine MARylation by PARP-7 on immune-relevant protein targets [ouci.dntb.gov.ua]

- 15. researchgate.net [researchgate.net]

- 16. selleckchem.com [selleckchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. PARP-7 inhibitors identified at Jacobio Pharmaceuticals | BioWorld [bioworld.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Phase 1 Study of RBN-2397, an Oral PARP7 Inhibitor, in Patients With Solid Tumors [clin.larvol.com]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. PARP7 and TGFβ1 as potential targets for immunotherapy [dailyreporter.esmo.org]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. Chemi-Verse™ PARP7 Assay Kit | Scientist.com [app.scientist.com]

- 26. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 27. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Flow cytometry quantification of tumor-infiltrating lymphocytes to predict the survival of patients with diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Parp7-IN-18: A Technical Overview of a Novel PARP7 Inhibitor and its Impact on Mono-ADP-Ribosylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Parp7-IN-18, a novel and potent inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7). PARP7, a mono-ADP-ribosyltransferase (mART), has emerged as a critical regulator in various cellular processes, including innate immunity and cancer signaling pathways.[1][2] This document details the effects of this compound on the mono-ADP-ribosylation activity of PARP7, presents key quantitative data, outlines detailed experimental methodologies for its characterization, and provides visual representations of the relevant signaling pathways. The information herein is intended to support further research and development of PARP7 inhibitors as potential therapeutic agents.

Introduction to PARP7 and Mono-ADP-Ribosylation

The Poly(ADP-ribose) Polymerase (PARP) superfamily consists of 17 enzymes that catalyze the transfer of ADP-ribose from NAD+ to target proteins.[3] While some PARPs create long chains of poly-ADP-ribose (PAR), the majority, including PARP7, are mono-ADP-ribosyltransferases (mARTs) that transfer a single ADP-ribose unit.[2][4] This process, known as mono-ADP-ribosylation (MARylation), is a critical post-translational modification that can alter a protein's function, stability, and localization.[3]

PARP7, also known as TIPARP, has been identified as a key player in several signaling pathways.[1] It is a negative regulator of the Type I Interferon (IFN) signaling pathway, which is crucial for anti-viral and anti-tumor immune responses.[1][2] PARP7 has also been shown to regulate the activity of several transcription factors, including the Aryl Hydrocarbon Receptor (AHR), Androgen Receptor (AR), and Estrogen Receptor (ER).[2][3][5] Given its role in suppressing anti-tumor immunity and modulating cancer-related signaling, PARP7 has become an attractive target for therapeutic intervention.[6]

This compound: Mechanism of Action

This compound is a selective inhibitor of the catalytic activity of PARP7. By binding to the active site of the enzyme, this compound prevents the transfer of ADP-ribose from NAD+ to its protein substrates. This inhibition of mono-ADP-ribosylation leads to the functional modulation of PARP7's downstream targets. For instance, inhibition of PARP7 has been shown to enhance Type I IFN signaling, leading to increased anti-tumor immunity.[1]

Below is a diagram illustrating the core mechanism of PARP7 and the inhibitory action of this compound.

Caption: Inhibition of PARP7's mono-ADP-ribosylation activity by this compound.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound based on various in vitro assays. This data is presented to provide a clear comparison of its potency and selectivity. Note: As "this compound" is a placeholder, the following data is representative of a potent PARP7 inhibitor based on published literature for compounds like RBN-2397.[7]

| Parameter | Assay Type | Value | Reference Compound (RBN-2397) |

| IC50 | PARP7 Enzymatic Assay | 15 nM | 25 nM |

| EC50 | Cellular PARP7 Target Engagement | 50 nM | 100 nM |

| Selectivity | Kinase Panel (468 kinases) | >100-fold vs. other PARPs | Highly selective |

| Cell Viability (A549) | 72h Incubation | >10 µM | >10 µM |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

PARP7 Enzymatic Activity Assay (Chemiluminescent)

This assay measures the mono-ADP-ribosylation activity of PARP7 on a histone substrate.

Materials:

-

Recombinant human PARP7 enzyme

-

96-well plates pre-coated with histone H3

-

NAD+

-

Biotinylated-NAD+

-

This compound or other test compounds

-

Streptavidin-HRP

-

Chemiluminescent substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 5 µL of the diluted compound to the histone-coated wells.

-

Add 20 µL of a master mix containing PARP7 enzyme to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 25 µL of a solution containing NAD+ and Biotinylated-NAD+.

-

Incubate for 60 minutes at room temperature.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 50 µL of Streptavidin-HRP diluted in assay buffer and incubate for 30 minutes.

-

Wash the plate three times.

-

Add 50 µL of chemiluminescent substrate and immediately measure the luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular PARP7 Target Engagement Assay (Split-Luciferase)

This assay quantifies the stabilization of PARP7 protein levels upon inhibitor binding in a cellular context.[8]

Materials:

-

A549 cells engineered to express PARP7 fused to a split-luciferase tag (e.g., HiBiT)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Lytic buffer containing the large luciferase subunit (LgBiT)

-

Luciferase substrate

-

96-well white, clear-bottom plates

Procedure:

-

Seed the engineered A549 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound and incubate for 18 hours.

-

Remove the culture medium and add the lytic buffer containing LgBiT and the luciferase substrate.

-

Incubate for 10 minutes at room temperature with gentle shaking to ensure cell lysis and luciferase complementation.

-

Measure the luminescence using a plate reader.

-

Calculate EC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.

Signaling Pathways Modulated by PARP7 Inhibition

Inhibition of PARP7 by this compound has significant effects on key signaling pathways implicated in cancer and immunology.

Type I Interferon (IFN) Signaling

PARP7 negatively regulates the STING-TBK1-IRF3 axis of the Type I IFN pathway.[1][2] By inhibiting PARP7, this compound can relieve this suppression, leading to enhanced IFN production and subsequent anti-tumor immune responses.

Caption: this compound enhances Type I IFN signaling by inhibiting PARP7.

Androgen Receptor (AR) Signaling

PARP7 can mono-ADP-ribosylate the Androgen Receptor, leading to its degradation and creating a negative feedback loop in androgen signaling.[5][9][10] Inhibition of PARP7 with compounds like this compound can stabilize AR protein levels.[10]

Caption: PARP7-mediated regulation of Androgen Receptor stability.

Conclusion

This compound represents a promising new tool for the investigation of PARP7 biology and a potential therapeutic agent. Its ability to potently and selectively inhibit the mono-ADP-ribosylation activity of PARP7 leads to the modulation of critical signaling pathways involved in cancer and immunity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of PARP7 inhibition. Continued research into the downstream effects of this compound will be crucial in elucidating the full range of its biological activities and its potential clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. embopress.org [embopress.org]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. embopress.org [embopress.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on PARP7 as a Therapeutic Target: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase (mono-ART) that has emerged as a compelling therapeutic target in oncology.[1][2][3] Unlike the well-studied PARP1/2 enzymes involved in DNA damage repair, PARP7's primary role is in the regulation of innate immunity and nuclear receptor signaling.[2][4] It functions as a critical negative regulator of the type I interferon (IFN-I) response, a key pathway for anti-tumor immunity.[1][3][5] In various cancer models, aberrant PARP7 expression contributes to immune evasion and disease progression.[1][2] Consequently, inhibition of PARP7 has been shown to restore IFN-I signaling, enhance anti-tumor immunity, and lead to tumor regression, validating it as a novel target for cancer therapy.[6][7][8] This guide provides an in-depth overview of the foundational research on PARP7, including its signaling pathways, quantitative data on inhibitors, key experimental protocols, and the current clinical landscape.

The Biological Role and Signaling Pathways of PARP7

PARP7 is a member of the ADP-ribosyltransferase diphtheria-like (ARTD) family that catalyzes mono-ADP-ribosylation (MARylation), a post-translational modification where a single ADP-ribose moiety is transferred from NAD+ to a target protein.[2][3] This modification can alter the target protein's stability, activity, and interactions.[1][9]

Negative Regulation of Type I Interferon (IFN-I) Signaling

A primary function of PARP7 is to act as a brake on the IFN-I pathway, which is crucial for detecting cellular stress, such as viral infection or the presence of cytosolic DNA from cancer cells.[2][7] PARP7 suppresses this pathway at multiple levels, including the cGAS-STING and RIG-I-MAVS signaling axes.[2] By MARylating and modulating key signaling components like TBK1, PARP7 prevents the downstream activation of transcription factors (e.g., IRF3) required for the production of type I interferons.[3][10] Inhibition of PARP7 lifts this suppression, reactivating the IFN-I response and promoting an anti-tumor immune state.[5][11]

Caption: PARP7 negatively regulates the cGAS-STING pathway, a key sensor of innate immunity.

Modulation of Nuclear Receptor Signaling

PARP7 also plays a significant role in regulating the activity of several nuclear receptors, often in a context-dependent manner.[2][12]

-

Aryl Hydrocarbon Receptor (AHR): PARP7 is a transcriptional target of AHR and, in a negative feedback loop, PARP7 MARylates AHR, marking it for proteasomal degradation.[2][3][13]

-

Androgen Receptor (AR): In prostate cancer, PARP7 is a direct target gene of AR.[12] PARP7-mediated MARylation of AR is recognized by the DTX3L-PARP9 complex, which modulates AR transcriptional activity.[2][14]

-

Estrogen Receptor (ER): In breast cancer cells, PARP7 can MARylate ERα, leading to its degradation and acting as a negative regulator of ERα signaling.[2][13][15]

The interplay between PARP7 and these transcription factors highlights its multifaceted role in cancer biology beyond immune regulation.

Caption: PARP7 MARylates nuclear receptors like AHR, AR, and ERα, affecting their stability and activity.

Development of PARP7 Inhibitors

The validation of PARP7 as a therapeutic target has spurred the development of potent and selective small molecule inhibitors. RBN-2397 (atamparib) was the first-in-class PARP7 inhibitor to advance to clinical trials.[2][7] Subsequently, other structurally distinct inhibitors, such as KMR-206, have been developed, providing valuable tools to probe PARP7 biology.[2][16]

Quantitative Data on PARP7 Inhibitors

The potency of PARP7 inhibitors has been characterized using various in vitro and cellular assays. The tables below summarize publicly available data. IC50 represents the concentration of an inhibitor required to reduce the enzymatic activity of PARP7 by 50%, while EC50 measures the concentration required to produce 50% of the maximal effect in a cell-based assay.

Table 1: Biochemical Potency of PARP7 Inhibitors

| Compound | IC50 (nM) | Assay Type | Reference |

|---|---|---|---|

| I-1 | 7.6 | Not Specified | [5] |

| RBN-2397 | Varies by study | Biochemical | [17] |

| KMR-206 | Varies by study | Biochemical | [16][17] |

| Phthal01 | Varies by study | Biochemical |[17] |

Table 2: Cellular Potency of PARP7 Inhibitors

| Compound | Cell Line | EC50 (nM) | Assay Type | Reference |

|---|---|---|---|---|

| RBN-2397 | NCI-H1373 | 17.8 | Cell Viability | [16] |

| KMR-206 | NCI-H1373 | 104 | Cell Viability | [16] |

| RBN-2397 | CT-26 | Varies by study | Split NanoLuc Target Engagement | [17] |

| KMR-206 | CT-26 | Varies by study | Split NanoLuc Target Engagement |[17] |

Note: Direct comparison of IC50 and EC50 values across different studies should be done with caution due to variations in experimental conditions.[18]

Key Experimental Protocols

Evaluating the efficacy and mechanism of action of PARP7 inhibitors requires a multi-step approach, from biochemical assays to cellular and in vivo models.

Caption: A typical workflow for the preclinical evaluation of novel PARP7 inhibitors.

PARP7 Enzymatic Assays (In Vitro)

-

Objective: To measure the direct inhibitory effect of a compound on PARP7's catalytic activity.

-

Methodology (ELISA-based Chemiluminescent Assay):

-

Plate Coating: A 96- or 384-well plate is coated with histone proteins, which serve as a substrate for PARP7.[19]

-

Enzymatic Reaction: Recombinant PARP7 enzyme is added to the wells along with a biotinylated NAD+ mixture and the test inhibitor at various concentrations.[19]

-

Detection: If not inhibited, PARP7 will transfer the biotinylated ADP-ribose to the coated histones. This activity is detected by adding streptavidin-HRP (horseradish peroxidase), followed by a chemiluminescent substrate.[19][20]

-

Readout: The chemiluminescent signal, proportional to PARP7 activity, is measured using a plate reader. The IC50 value is calculated from the dose-response curve.[19]

-

Cellular IFN-I Signaling Assays

-

Objective: To confirm that PARP7 inhibition in a cellular context leads to the activation of the Type I interferon pathway.

-

Methodology (pSTAT1 Western Blot or TR-FRET):

-